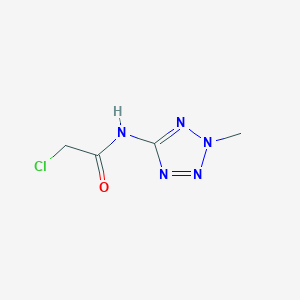

2-chloro-N-(2-methyltetrazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

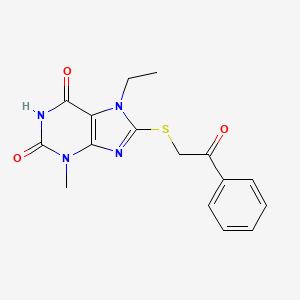

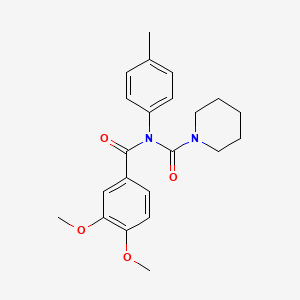

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-methyltetrazol-5-yl)acetamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethyl-phen-yl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethyl-phen-yl)-acet-amide and N-(2,6-dimethyl-phen-yl)-2,2,2-trimethylacet-amide, with slightly different bond parameters .Applications De Recherche Scientifique

Environmental Monitoring and Herbicide Analysis

Occurrence and Transport in the Environment : Research has documented the presence and behavior of acetochlor, a chloroacetamide herbicide, in environmental samples. For instance, Clark and Goolsby (1999) reported on the occurrence and transport of acetochlor in streams of the Mississippi River Basin, noting its widespread detection following agricultural use (Clark & Goolsby, 1999).

Comparative Metabolism Studies : Studies such as those by Coleman et al. (2000) have explored the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes, providing insights into their biotransformation and potential human health implications (Coleman et al., 2000).

Chemical Synthesis and Pharmacology

Synthesis of Antimalarial Compounds : Research into the synthesis of antimalarial activity compounds, such as the work by Werbel et al. (1986), involves the creation of novel chemical entities with potential therapeutic applications, demonstrating the utility of chemical synthesis in drug discovery (Werbel et al., 1986).

Antiviral Therapeutics : A novel anilidoquinoline derivative, evaluated by Ghosh et al. (2008), for its therapeutic efficacy against Japanese encephalitis, exemplifies the application of chemical synthesis in developing new treatments for infectious diseases (Ghosh et al., 2008).

Advanced Materials and Chemical Engineering

- Photovoltaic Efficiency Modeling : Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs includes investigations into their photovoltaic efficiency, highlighting the role of chemical compounds in advancing renewable energy technologies (Mary et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (cmit) have been studied for their biocidal activity in aircraft fuel systems . They have shown good activity against microbial isolates .

Mode of Action

Compounds like methylchloroisothiazolinone (mci), which are isothiazolinones, have an active sulfur moiety that can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .

Biochemical Pathways

It’s worth noting that similar compounds like mci are effective against gram-positive and gram-negative bacteria, yeast, and fungi .

Result of Action

Similar compounds like mci have been shown to effectively kill most aerobic and anaerobic bacteria .

Propriétés

IUPAC Name |

2-chloro-N-(2-methyltetrazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5O/c1-10-8-4(7-9-10)6-3(11)2-5/h2H2,1H3,(H,6,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCRYCQROUZAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)

![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2749912.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749917.png)